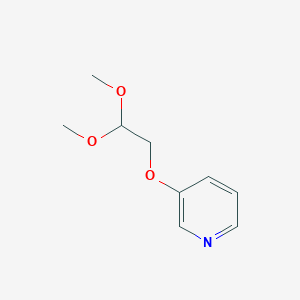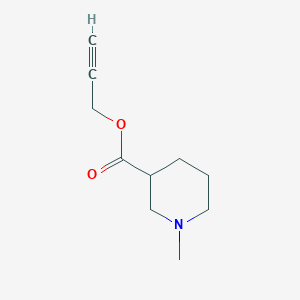
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is an organic compound with the molecular formula C8H12N5O10 It is known for its unique structure, which includes multiple nitro groups and methoxy groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 3,3-Dimethoxyhexane using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialized materials and chemicals, including explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,3-Dimethoxy-1,1,1-trinitropropane
- 3,3-Dimethoxy-1,1,1,5,5-tetranitropentane
- 3,3-Dimethoxy-1,1,1,5,5-hexanitroheptane
Comparison: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is unique due to its specific arrangement of nitro and methoxy groups on a hexane backbone. This structure imparts distinct chemical and physical properties, such as higher energy content and specific reactivity patterns, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
112160-78-8 |
|---|---|
Formule moléculaire |
C8H13N5O12 |
Poids moléculaire |
371.22 g/mol |
Nom IUPAC |
3,3-dimethoxy-1,1,1,5,5-pentanitrohexane |
InChI |
InChI=1S/C8H13N5O12/c1-6(9(14)15,10(16)17)4-7(24-2,25-3)5-8(11(18)19,12(20)21)13(22)23/h4-5H2,1-3H3 |
Clé InChI |
NEAOQKLNUQZZAA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(OC)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
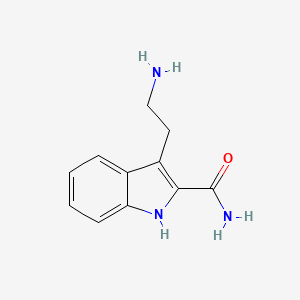
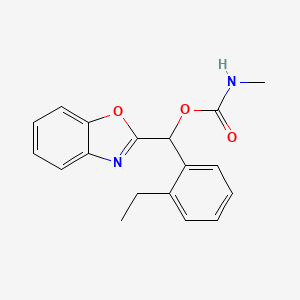
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
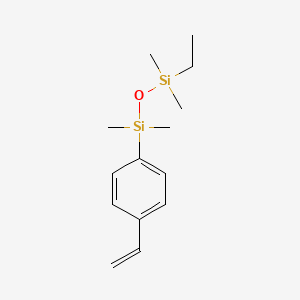
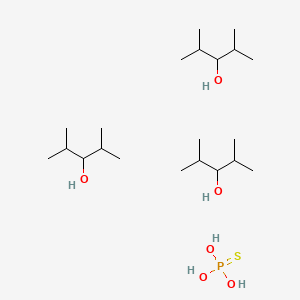
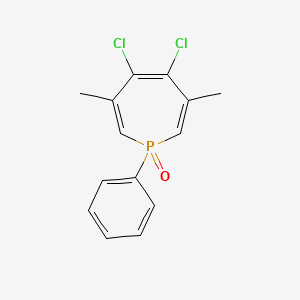
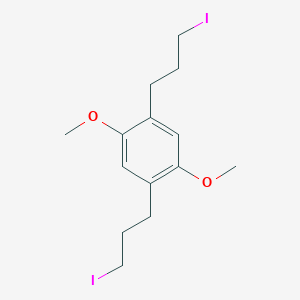
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
